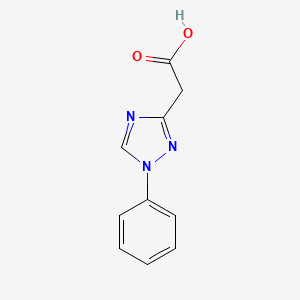

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid

Overview

Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine and serves as a core structural element in several peptide-based drugs and biologically active compounds. It is a nonproteinogenic amino acid derivative that has been found to have physiological roles and effects on the behavior of mice after peripheral injection .

Synthesis Analysis

The synthesis of Tic derivatives has been approached through various methods. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have utilized enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. A novel synthesis route using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been reported for the efficient production of Tic derivatives . Additionally, dynamic kinetic resolution has been employed to synthesize enantiomers of related compounds with high enantiopurity .

Molecular Structure Analysis

The molecular structure of Tic and its derivatives has been analyzed using 2D DQF-COSY and 2D NOESY NMR, revealing details about rotational isomerism in the bicyclic amino acid derivatives . This structural information is crucial for understanding the biological activity and for the development of new derivatives suitable for peptide synthesis.

Chemical Reactions Analysis

Tic derivatives undergo various chemical reactions, including decarboxylation, which has been examined in different solvents. For instance, decarboxylation of certain Tic derivatives in acetophenone and benzaldehyde solvents leads to the formation of 4-substituted isoquinoline derivatives . The functionalization of Tic derivatives has also been achieved through reactions such as cyclopropanation and Suzuki-Miyaura cross-coupling, expanding the diversity of the derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tic derivatives are influenced by their constrained structure and the presence of various substituents. These properties are essential for their biological activity and pharmacological potential. For example, some derivatives have been found to transiently increase locomotor activity in mice and are detected in the brain after administration, suggesting their ability to cross the blood-brain barrier .

Scientific Research Applications

Drug Discovery and Therapeutic Potential

Tetrahydroisoquinolines, including derivatives like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, have been identified as a 'privileged scaffold' in medicinal chemistry. This classification is attributed to their broad therapeutic potential across various disease areas. Initially known for neurotoxicity, certain derivatives have been discovered to possess neuroprotective qualities, acting as endogenous Parkinsonism-preventing agents. The anticancer drug trabectedin, featuring this core structure, highlights the scaffold's significance in oncology. THIQ derivatives have shown promise as therapeutic agents against cancer, malaria, and central nervous system disorders, underlining the scaffold's versatility in drug discovery (Singh & Shah, 2017).

Neuroprotection and Anti-addictive Properties

The neuroprotective and anti-addictive properties of specific tetrahydroisoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied. These derivatives demonstrate significant potential in treating neurodegenerative diseases and substance addiction, providing a foundation for developing new treatments. Their mechanisms include MAO inhibition, free radical scavenging, and modulation of the monoaminergic and glutamatergic systems (Antkiewicz‐Michaluk et al., 2018).

Synthesis of Physiologically Active Compounds

Radical cyclizations, essential for constructing carbo- and heterocyclic compounds, including natural products, have been effectively applied to synthesize tetrahydroisoquinoline derivatives. This approach has facilitated the development of materials with significant therapeutic importance, showcasing the scaffold's utility in synthesizing physiologically active compounds. The ability to control the regiochemistry of radical cyclizations has been crucial in these syntheses, exemplifying the chemical versatility of tetrahydroisoquinoline derivatives (Ishibashi & Tamura, 2004).

Safety and Hazards

The safety information available indicates that 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . This means it is harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities

Biochemical Pathways

Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders .

Result of Action

Thiq-based compounds are known to exert diverse biological activities, suggesting that they likely have multiple molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The interactions between this compound and these enzymes can influence the levels of neurotransmitters in the brain, thereby affecting neurological functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of monoamine oxidase, resulting in increased levels of monoamine neurotransmitters . This inhibition can lead to alterations in neurotransmitter signaling and subsequent changes in neuronal function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as neuroprotection and enhancement of cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of different metabolites . These metabolic pathways can influence the overall biological activity of this compound and its effects on cellular function. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMYLDYQDFRTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619469 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933752-32-0 | |

| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (31) significant in the context of Lifitegrast production?

A: The research paper highlights the importance of compound 31 as a key intermediate in a novel synthetic route for Lifitegrast []. This compound shares the core structure of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, which is crucial for the biological activity of Lifitegrast. The synthesis of 31 is considered advantageous as it avoids harsh reaction conditions previously employed, leading to a more efficient and higher-yielding process for Lifitegrast production [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)